molecular formula C10H11BrO3 B2897768 Methyl 3-bromo-2-hydroxy-2-phenylpropanoate CAS No. 53530-59-9

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate

Cat. No.: B2897768
CAS No.: 53530-59-9
M. Wt: 259.099
InChI Key: MUURPDGZFXFWQI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-2-oxo-2-phenylpropanoate.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol, 3-bromo-2-hydroxy-2-phenylpropanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-bromo-2-oxo-2-phenylpropanoate.

    Reduction: 3-bromo-2-hydroxy-2-phenylpropanol.

Scientific Research Applications

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in chemical transformations.

Properties

IUPAC Name

methyl 3-bromo-2-hydroxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURPDGZFXFWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CBr)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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